molecular formula C15H16ClN5O2 B1212802 2-[2-[[1-(4-Chlorophenyl)-4-pyrazolo[3,4-d]pyrimidinyl]amino]ethoxy]ethanol

2-[2-[[1-(4-Chlorophenyl)-4-pyrazolo[3,4-d]pyrimidinyl]amino]ethoxy]ethanol

Cat. No. B1212802
M. Wt: 333.77 g/mol
InChI Key: UTNKSHGKBYJRQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-[[1-(4-chlorophenyl)-4-pyrazolo[3,4-d]pyrimidinyl]amino]ethoxy]ethanol is a member of pyrazoles and a ring assembly.

Scientific Research Applications

Synthesis and Characterization

  • Research by Miyashita et al. (1990) demonstrates the synthesis of pyrazolo[3,4-d]pyrimidin-4(5H)-ones, which are structurally similar to the compound . This study provides insights into the methods for preparing such compounds (Miyashita, Iijima, Higashino, & Matsuda, 1990).
  • Goryaeva et al. (2013) explored the cyclization reactions of certain pyrazole derivatives, leading to compounds with structures related to 2-[2-[[1-(4-Chlorophenyl)-4-pyrazolo[3,4-d]pyrimidinyl]amino]ethoxy]ethanol (Goryaeva, Burgart, & Saloutin, 2013).

Antimicrobial and Anticancer Activity

  • Hafez, El-Gazzar, & Al-Hussain (2016) synthesized derivatives of pyrazolo[3,4-d]pyrimidine and evaluated them for antimicrobial and anticancer activities. This research provides a perspective on the potential therapeutic applications of compounds structurally related to the one (Hafez, El-Gazzar, & Al-Hussain, 2016).

Biological Evaluation of Derivatives

  • Dangi, Hussain, & Talesara (2011) discussed the synthesis of alkoxyphthalimide derivatives of pyrazolo[3,4-d][1,3]thiazol-7(6H)-one and their antimicrobial properties. This indicates the biological significance of such compounds (Dangi, Hussain, & Talesara, 2011).

Chemical Properties and Interactions

  • Research by Caram, Mirífico, & Vasini (1994) on the electrochemistry of related compounds in ethanol-acetonitrile solutions can provide insights into the chemical behavior and potential applications of 2-[2-[[1-(4-Chlorophenyl)-4-pyrazolo[3,4-d]pyrimidinyl]amino]ethoxy]ethanol (Caram, Mirífico, & Vasini, 1994).

Synthesis Methodologies

properties

Product Name

2-[2-[[1-(4-Chlorophenyl)-4-pyrazolo[3,4-d]pyrimidinyl]amino]ethoxy]ethanol

Molecular Formula

C15H16ClN5O2

Molecular Weight

333.77 g/mol

IUPAC Name

2-[2-[[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]amino]ethoxy]ethanol

InChI

InChI=1S/C15H16ClN5O2/c16-11-1-3-12(4-2-11)21-15-13(9-20-21)14(18-10-19-15)17-5-7-23-8-6-22/h1-4,9-10,22H,5-8H2,(H,17,18,19)

InChI Key

UTNKSHGKBYJRQW-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1N2C3=NC=NC(=C3C=N2)NCCOCCO)Cl

Canonical SMILES

C1=CC(=CC=C1N2C3=NC=NC(=C3C=N2)NCCOCCO)Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[2-[[1-(4-Chlorophenyl)-4-pyrazolo[3,4-d]pyrimidinyl]amino]ethoxy]ethanol

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